

# Independent Analysis of TRC-19: A Comparative Guide for Researchers

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#### For Immediate Release

This guide provides a comprehensive comparison of the pre-clinical dihydrofolate reductase (DHFR) inhibitor, **TRC-19**, against the current standard-of-care, pyrimethamine, for the treatment of toxoplasmosis. The data presented here is compiled from published discovery and lead optimization studies to assist researchers, scientists, and drug development professionals in evaluating the potential of **TRC-19**.

# **Executive Summary**

**TRC-19** is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), an essential enzyme for the parasite's survival.[1][2][3][4] Current treatments for toxoplasmosis, primarily utilizing the DHFR inhibitor pyrimethamine, are associated with toxicity due to a lack of selectivity for the parasite's enzyme over the human equivalent.[2][3][4] Structure-based drug design has led to the development of **TRC-19**, which demonstrates significantly improved potency and selectivity for TgDHFR in initial studies.[2][3][4]

# **Comparative Efficacy and Selectivity**

The following table summarizes the key quantitative data from in vitro enzymatic assays comparing the performance of **TRC-19** with pyrimethamine.



Compound	TgDHFR IC50 (nM)	hDHFR IC50 (nM)	Selectivity Index (hDHFR/TgDHFR)
TRC-19	9	>800	89
Pyrimethamine	230	-	-

Data sourced from Welsch et al., 2016.[2][3][5]

## **Experimental Protocols**

The following section details the key experimental methodologies used to generate the comparative data.

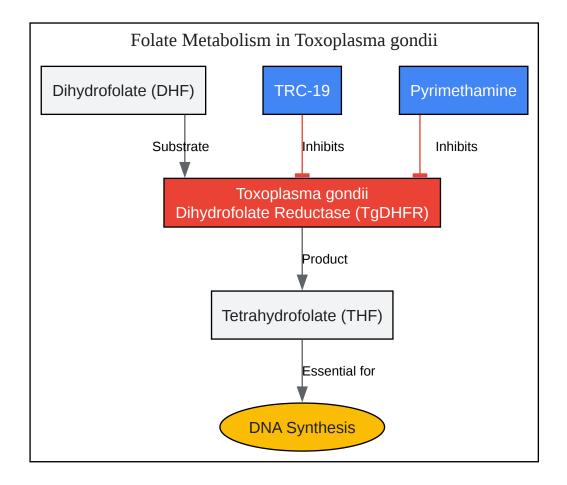
# Dihydrofolate Reductase (DHFR) Inhibition Assay

The half-maximal inhibitory concentration (IC50) for both Toxoplasma gondii DHFR (TgDHFR) and human DHFR (hDHFR) was determined using a diaphorase-coupled assay.[5] This spectrophotometric method measures the rate of NADPH consumption by the DHFR enzyme. The assay mixture typically contains the respective recombinant DHFR enzyme, dihydrofolate as the substrate, and NADPH as a cofactor. The rate of decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored in the presence of varying concentrations of the inhibitor (**TRC-19** or pyrimethamine). The IC50 value is then calculated as the inhibitor concentration that results in a 50% reduction in enzyme activity.

# **Signaling Pathway and Discovery Workflow**

The following diagrams illustrate the targeted signaling pathway and the discovery workflow for **TRC-19**.

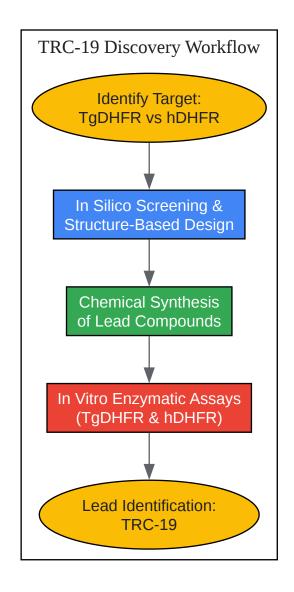




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Caption: Targeted signaling pathway of TRC-19.





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Caption: Logical workflow for the discovery of TRC-19.

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